N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a bithiophene core. This compound is of interest due to its potential applications in various fields, including organic electronics and medicinal chemistry. The presence of the bithiophene moiety, along with other functional groups, imparts unique chemical and physical properties to the compound.
Properties
Molecular Formula |
C17H22N2O4S3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H22N2O4S3/c1-26(22,23)19-7-4-12(5-8-19)17(21)18-10-14(20)16-3-2-15(25-16)13-6-9-24-11-13/h2-3,6,9,11-12,14,20H,4-5,7-8,10H2,1H3,(H,18,21) |
InChI Key |
PSPSZDGXRLHOKG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the cross-coupling reaction of 2-halothiophenes to form the bithiophene core . Subsequent functionalization of the bithiophene core can be achieved through various organic reactions, including acylation, sulfonylation, and amination .
Industrial Production Methods
Industrial production of this compound may involve high-pressure catalytic reactions and the use of homogeneous catalysis to ensure high yields and purity . The scalability of these methods makes them suitable for large-scale production, which is essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or sulfonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the bithiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene core can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bithiophene core can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function . The sulfonyl and piperidine groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with a similar bithiophene core but lacking the additional functional groups.
Thieno[3,2-b]thiophene: Another thiophene-based compound with different electronic properties.
Bis(dioxaborin) Compounds: Contain a π-extended bithiophene structure and are used as n-type semiconductors.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of a bithiophene core with additional functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
